
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a chemically synthesized molecule that appears to be related to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure suggests the presence of a tetrahydroquinoline core, a sulfonamide group, and chloro- and methoxy- substituents, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives can be achieved through photochemical reactions, as demonstrated in the synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines . The process involves photocyclization, which is a versatile method for constructing complex cyclic structures. Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a bicyclic ring system that includes a benzene ring fused to a heterocyclic ring containing nitrogen. The presence of substituents like chloro, methoxy, and sulfonamide groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Chlorinating reagents such as N-chloro-N-methoxybenzenesulfonamide are used to introduce chlorine atoms into organic molecules . This reagent could be used in the synthesis of chlorinated tetrahydroquinoline derivatives. The chloro group in the compound of interest may have been introduced using a similar chlorinating agent, which would allow for further functionalization or interaction with other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, including their solubility, melting points, and stability, are influenced by their molecular structure. The presence of a sulfonamide group can enhance the solubility in water due to its polar nature. The metal complexes of related sulfonamide compounds have been studied, showing octahedral geometry and enhanced antibacterial and antifungal activities . The compound may exhibit similar properties, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Fluorescence and Complex Formation with Zn(II)
A study explores the synthesis and preliminary spectroscopic study of analogues related to the fluorophore Zinquin, which is specific for Zn(II). These compounds demonstrate a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), indicating potential applications in Zn(II) detection and imaging. The study highlights the significance of structural modifications to enhance fluorescence and complex stability with Zn(II), suggesting potential research and application avenues in biochemical sensing and imaging (Kimber et al., 2003).
Antimicrobial Activity
Research into novel quinazoline and quinoline derivatives has shown significant antimicrobial properties. These compounds, including various sulfonamide derivatives, have been synthesized and evaluated against a range of bacterial and fungal strains. The findings indicate potential applications in developing new antimicrobial agents to combat resistant pathogens, highlighting the importance of structural diversity in enhancing antimicrobial efficacy (Vanparia et al., 2010).
Enzyme Inhibition for Therapeutic Applications
A series of studies have synthesized and characterized derivatives targeting enzyme inhibition, showing promise for therapeutic applications in conditions like Alzheimer’s disease. These compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase, suggesting their potential in developing novel treatments for neurodegenerative diseases. The research emphasizes the importance of molecular modifications to achieve desired biological activities and therapeutic effects (Abbasi et al., 2018).
Novel Synthesis Methods and Characterization
Several studies focus on novel synthesis methods and the characterization of derivatives for various scientific applications. These include the development of efficient synthesis routes, exploration of physicochemical properties, and the potential for creating new materials or agents with unique properties. Research in this area underscores the versatility of chemical synthesis techniques in expanding the utility and understanding of complex organic compounds (Zheng et al., 2009).
Chemosensor Development
Research into the development of chemosensors utilizing derivatives of isoquinoline and quinoline highlights the potential for detecting and quantifying metal ions such as cadmium. These studies suggest applications in environmental monitoring and safety, offering a path toward sensitive and selective detection methods for hazardous substances (Prodi et al., 2001).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-17-7-6-16(10-14(17)4-9-20(23)24)22-28(25,26)19-11-15(21)5-8-18(19)27-3/h5-8,10-11,13,22H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGOJYVBJHJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)
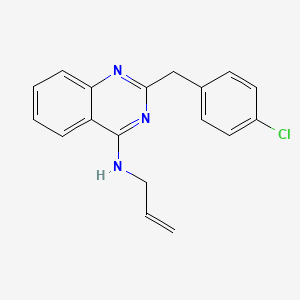

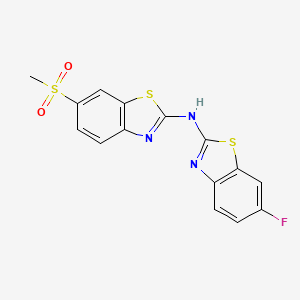
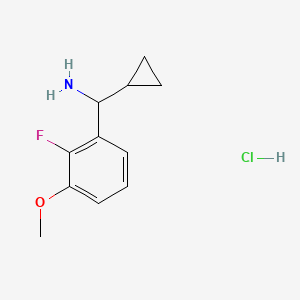
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
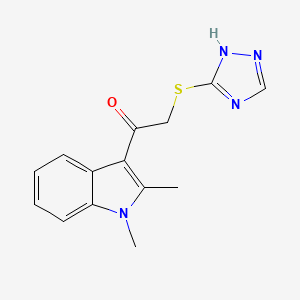
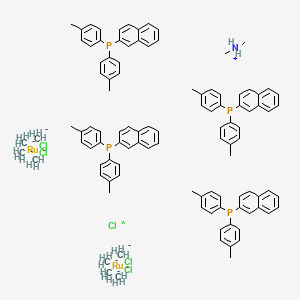
![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
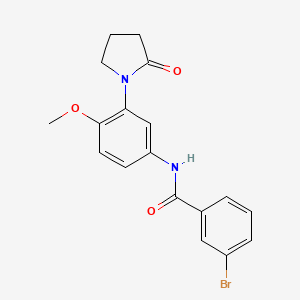
![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)